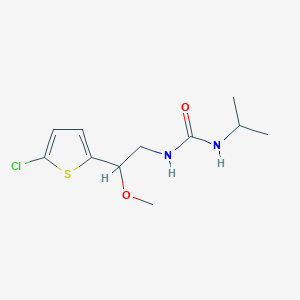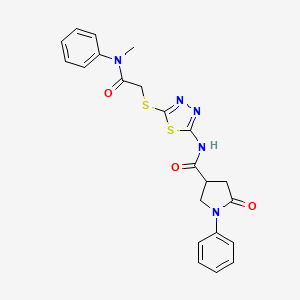![molecular formula C26H24N2O5S B2528802 methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate CAS No. 1005052-71-0](/img/structure/B2528802.png)
methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, the research discussed involves similar heterocyclic structures and functional groups that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For instance, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates involves reactions of various thiocarbonylmethylides with dimethyl acetylenedicarboxylate . Similarly, the synthesis of densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes demonstrates the versatility of heterocyclic carbenes in constructing complex molecules . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods and sometimes confirmed by X-ray crystallography. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by single crystal X-ray diffraction . The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was also determined by X-ray diffraction . These techniques would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be quite diverse. For example, the thermolysis of certain 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives yields thiazole derivatives . The orthogonal synthesis approach allows for the selective formation of pyrroles and thiophenes . Additionally, the cyclization reactions of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates lead to the formation of thiazolyl derivatives with antimicrobial activity . These reactions could provide insight into the potential reactivity of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often closely related to their molecular structure. For instance, the acid dissociation constants of certain compounds were determined, which is important for understanding their behavior in different pH environments . The crystal and molecular structure can influence the compound's stability and reactivity, as seen in the case of the 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide . These properties would be relevant for the comprehensive analysis of the compound of interest.
科学的研究の応用
Synthesis and Characterization
The exploration of nitrogen-bridged heterocycles, such as in the study by Kakehi et al. (1994), demonstrates the synthetic interest in complex organic molecules. This research involved preparing dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which were then smoothly thermolyzed to yield thiazole derivatives and dimethyl phthalate. These processes are indicative of the broader synthetic strategies applicable to the synthesis of complex molecules, including the one (Kakehi, Ito, Mitani, & Kanaoka, 1994).
Potential Applications in Polymer and Materials Science
The creation of self-assembled monolayers and conducting polymers, as described by Schneider et al. (2017), showcases an application area for complex molecules in materials science. This research illustrates how pyrrole derivatives can be used to improve the properties of copolymerized poly(pyrrole) layers, suggesting the potential utility of complex organic molecules in developing new materials with desired electrical and surface characteristics (Schneider, Füser, Bolte, & Terfort, 2017).
Exploration of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as the work by Uršič et al. (2010), further underscores the scientific interest in molecules with intricate structures. Their work on synthesizing new triazafulvalene systems through cycloaddition and subsequent reactions opens the door to exploring the chemical reactivity and potential applications of such molecules in various fields, including pharmaceuticals and organic electronics (Uršič, Svete, & Stanovnik, 2010).
Herbicidal Activities
Research into molecules with potential herbicidal activities, as conducted by Fu-b (2014), highlights the application of complex organic compounds in agriculture. The study on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea emphasizes the search for new compounds that can serve as effective herbicides, an area where the compound may also find relevance (Fu-b, 2014).
特性
IUPAC Name |
methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-14-10-8-9-13-18(14)28-21(17-11-6-5-7-12-17)20-22(33-28)24(30)27(23(20)29)25-19(26(31)32-4)15(2)16(3)34-25/h5-13,20-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMPHTDEXTYPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=C(C(=C(S4)C)C)C(=O)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)


![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)
![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)


![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)